2-(3-aminopyridin-4-yl)acetic Acid
Description
Structural Context within Pyridine (B92270) and Pyridine-Acetic Acid Derivatives
The structure of 2-(3-aminopyridin-4-yl)acetic acid is characterized by a pyridine core, which is a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov This core is substituted at the 3- and 4-positions. Specifically, an amino group (-NH₂) is attached at the 3-position, and an acetic acid group (-CH₂COOH) is at the 4-position.
This arrangement is significant. The pyridine ring itself is isoelectronic with benzene (B151609) but possesses different chemical properties due to the electronegative nitrogen atom. nih.gov The presence of both a basic amino group and an acidic carboxylic acid group makes the compound zwitterionic, capable of forming internal salts. This dual functionality is crucial for its role in synthesis, allowing it to react selectively at either site. Compared to other pyridine-acetic acid isomers, the ortho-positioning of the amino and the alkyl-acid side chain creates specific steric and electronic effects that can influence its reactivity and its ability to chelate metals or form intramolecular hydrogen bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 878483-87-5 | bldpharm.com |
| Molecular Formula | C₇H₈N₂O₂ | bldpharm.com |
| Molecular Weight | 152.15 g/mol | bldpharm.com |
| IUPAC Name | This compound | bldpharm.com |
| SMILES | NC1=C(CC(O)=O)C=CN=C1 | bldpharm.com |
Historical Development of Research on Aminopyridines and Carboxylic Acid Functionalization
The study of aminopyridines has a rich history, driven by their presence in biologically active molecules. Early synthetic methods for compounds like 4-aminopyridine (B3432731) often involved multi-step processes starting from pyridine, such as nitration to form 4-nitropyridine-N-oxide, followed by reduction. rsc.orgacs.org These foundational methods paved the way for creating a diverse library of substituted pyridines.
The functionalization of chemical structures with carboxylic acids has also evolved significantly. Initially, classical methods were used, but the last few decades have seen the rise of powerful new techniques. Carboxylic acids are now recognized not just as a key functional group but also as a versatile directing group in C-H activation chemistry, allowing for precise modifications of a molecular scaffold. acs.org
More recently, advanced catalytic systems have revolutionized the functionalization of amines and heterocycles. Photoredox catalysis, for instance, uses visible light to enable novel chemical transformations, including the functionalization of amines. nih.gov Similarly, methods for the direct and selective functionalization of pyridine rings have been developed, such as those employing heterocyclic phosphonium (B103445) salts as intermediates. nih.gov The synthesis of aminopyridine derivatives has also been streamlined through multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple precursors. google.comresearchgate.net These modern methods represent the cutting edge of organic synthesis and are applicable to the creation and modification of compounds like this compound.
Significance of this compound as a Synthetic Intermediate and Molecular Scaffold
The true value of this compound lies in its potential as a building block for more complex molecules, particularly in the realm of drug discovery. The 2-aminopyridine (B139424) moiety is considered a privileged scaffold—a molecular framework that is frequently found in biologically active compounds and pharmaceuticals. acs.org Its simple, low-molecular-weight structure is an ideal starting point for creating diverse molecular libraries. acs.org
As a synthetic intermediate , the dual functionality of this compound is key. The carboxylic acid group can be readily converted into esters, amides, or other functional groups. The amino group can participate in reactions such as acylation, alkylation, or the formation of Schiff bases. This allows for the stepwise and controlled construction of larger molecules. For example, similar amino acid-like heterocycles, such as 2-(2-aminothiazol-4-yl)acetic acid, are crucial intermediates in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. nih.gov
As a molecular scaffold , the rigid pyridine core of the compound provides a defined three-dimensional structure upon which other chemical groups can be appended. This is a common strategy in drug design, where a central scaffold is optimized to interact with a biological target, such as an enzyme or receptor. nih.gov The aminopyridine core is known to participate in key binding interactions (e.g., hydrogen bonding) with biological targets. By modifying the acetic acid side chain, chemists can fine-tune the properties of the final molecule to improve its potency, selectivity, and pharmacokinetic profile. The use of pyridine-based structures in developing antibacterial agents is a well-established field of research. nih.gov
Overview of Advanced Methodologies Employed in its Investigation
A comprehensive understanding of a molecule like this compound requires a suite of advanced analytical and computational techniques. The characterization of such compounds typically involves a combination of spectroscopic and spectrometric methods.
Spectroscopic and Computational Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. patsnap.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov
UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents. nih.gov
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and offering clues about the structure.
Density Functional Theory (DFT) Calculations: Modern computational chemistry allows for the theoretical prediction of molecular properties. DFT methods are used to calculate optimized molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties (like HOMO-LUMO energy gaps). These calculated values are then compared with experimental data to confirm the structural assignment. nih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of reactions in which it is used.
Gas Chromatography (GC): For related, more volatile aminopyridine compounds, GC coupled with detectors like a nitrogen-phosphorus detector (NPD) is an effective analytical method. researchgate.net
Ion-Exchange Chromatography: This method can be particularly useful for purifying aminopyridine derivatives, separating them from reaction mixtures or byproducts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopyridin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNSNLGAFDATPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467945 | |
| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878483-87-5 | |
| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 3 Aminopyridin 4 Yl Acetic Acid
Retrosynthetic Analysis for the 2-(3-aminopyridin-4-yl)acetic Acid Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in This process allows for the logical design of a synthetic route. For this compound, several disconnections can be proposed to simplify the structure.
A primary disconnection strategy involves breaking the C-C bond between the pyridine (B92270) ring and the acetic acid side chain. This leads to two synthons: a nucleophilic "-CH₂COOH" group and an electrophilic 3-amino-4-pyridyl cation, or vice versa. The synthetic equivalents for these synthons could be a protected haloacetate derivative and a 3-amino-4-lithiopyridine or a 3-amino-4-halopyridine and an enolate equivalent of acetic acid, respectively.
A second approach involves disconnecting the bonds within the pyridine ring itself. This transforms the heterocyclic core into acyclic precursors. Such a strategy would aim to construct the pyridine ring with the amino and acetic acid functionalities already in place or in a protected form. This often involves [4+2] cycloaddition reactions or condensation reactions of appropriately functionalized precursors.
Finally, a functional group interconversion (FGI) strategy can be considered. slideshare.net For instance, the amino group could be derived from the reduction of a nitro group, or the acetic acid could be formed from the hydrolysis of a nitrile or an ester. These transformations are planned in reverse to identify more stable or reactive precursors for the synthesis.
These retrosynthetic pathways provide a roadmap for developing various synthetic strategies, which can be broadly categorized into two main approaches: building the pyridine ring with the substituents already attached, or modifying a pre-existing 3-aminopyridine (B143674) core.
Synthesis of the Pyridine Ring System with Pre-existing Amino and Acetic Acid Functionalities
Approaches Involving Cyclization Reactions
Cyclization reactions are a powerful tool for the formation of heterocyclic rings like pyridine. One such method involves a formal [4+1] cyclization. For example, 3-amino-4-methylpyridines can undergo cyclization with reagents like trifluoroacetic anhydride (B1165640) (TFAA), where TFAA acts as a C1-bielectrophile. chemrxiv.org While this specific example leads to 6-azaindoles, the underlying principle of activating a methyl group adjacent to a pyridine nitrogen for cyclization can be adapted.
Another approach is the [4+2] cycloaddition, or Diels-Alder reaction, using 1-azadienes and a suitable two-carbon component. Rhodium-catalyzed [4+2] cycloaddition is a particularly useful method for accessing substituted pyridines. nih.gov A one-pot C-H alkenylation/electrocyclization/aromatization sequence has also been developed for synthesizing highly substituted pyridine derivatives from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. nih.gov
Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Core Construction
Palladium-catalyzed reactions have become indispensable in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. An efficient method for the synthesis of multi-substituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes has been developed using a Pd(OAc)₂ catalyst. nih.gov This method proceeds via a Pd-catalyzed electrophilic C-H alkenylation of the α,β-unsaturated oxime followed by an aza-6π-electrocyclization, providing access to various pyridine derivatives with complete regioselectivity. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for forming carbon-nitrogen bonds. This reaction is a key method for the synthesis of aminopyridines from halopyridines. acs.orgacs.org By selecting a pyridine precursor that already contains the acetic acid side chain (or a protected version) and a halogen at the 3-position, the amino group can be introduced in a late-stage step of the synthesis.
Table 1: Comparison of Pyridine Core Construction Strategies
| Strategy | Key Reaction Type | Precursors | Advantages | Potential Challenges |
|---|---|---|---|---|
| Cyclization | [4+2] Cycloaddition, Electrocyclization | Dienes, Alkynes, Oximes | Direct formation of the ring system. | Requires specifically functionalized acyclic precursors. |
| Palladium-Catalyzed Cross-Coupling | C-H Alkenylation, C-N Coupling | α,β-Unsaturated Oximes, Halopyridines | High efficiency and regioselectivity. nih.gov | Catalyst and ligand selection can be crucial. |
Introduction of the Acetic Acid Side Chain at the Pyridine 4-Position
An alternative synthetic route involves starting with a pre-formed 3-aminopyridine and introducing the acetic acid side chain at the 4-position. This approach benefits from the commercial availability of various substituted 3-aminopyridines.
Carbonyl Functionalization and Chain Elongation Techniques
This strategy typically begins with a 3-aminopyridine derivative that has a functional handle at the 4-position, such as a methyl group or a halogen. For instance, starting with 3-amino-4-methylpyridine, the methyl group can be halogenated using N-bromosuccinimide (NBS) under radical conditions to form 3-amino-4-(bromomethyl)pyridine. This intermediate can then be reacted with sodium cyanide to yield the corresponding nitrile, which upon hydrolysis affords the desired this compound.
Alternatively, if starting with a 4-halopyridine, a two-carbon unit can be introduced via cross-coupling reactions. For example, a Sonogashira coupling with a protected acetylene followed by hydration of the alkyne would yield a methyl ketone, which could then be further elaborated to the acetic acid.
Addition Reactions to Unsaturated Systems Preceding Acetic Acid Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. A 4-halo-3-aminopyridine can be coupled with a suitable boron-containing reagent that carries the acetic acid moiety in a protected form. For example, coupling with (2-ethoxyvinyl)borolane followed by an acetic acid-catalyzed cyclization has been used to synthesize a range of aza- and diazaindoles from chloroamino-N-heterocycles without the need for protecting groups. surrey.ac.uk A similar strategy could be adapted by using a boronic ester that contains a protected two-carbon chain, which can be subsequently converted to the acetic acid.
Table 2: Methods for Introducing the Acetic Acid Side Chain
| Method | Starting Material | Key Reagents | Intermediate | Final Step |
|---|---|---|---|---|
| Chain Elongation | 3-Amino-4-methylpyridine | NBS, NaCN | 3-Amino-4-cyanomethylpyridine | Hydrolysis |
| Suzuki-Miyaura Coupling | 4-Halo-3-aminopyridine | Boronic ester of a protected acetic acid | Protected this compound | Deprotection |
Incorporation or Transformation of the Amino Group at the Pyridine 3-Position
The introduction of an amino group at the 3-position of the pyridine ring, particularly when a substituent is present at the 4-position, is a critical step in the synthesis of the target molecule. Direct amination of the pyridine ring at this position can be challenging due to the electronic nature of the heterocycle. nih.govbohrium.com Therefore, indirect methods involving the introduction of a nitrogen-containing functional group that can be subsequently converted to an amino group are more common.
Direct amination of pyridine derivatives often occurs at the 2- or 4-positions through reactions like the Chichibabin amination. youtube.com However, achieving selective amination at the 3-position, especially in the presence of a 4-substituent, is less straightforward. Alternative strategies often involve nucleophilic aromatic substitution on pre-functionalized pyridines. For the synthesis of this compound, a common and effective strategy is to introduce a nitro group at the 3-position, which can then be reduced to the desired amino group.
A plausible synthetic route commences with a precursor such as ethyl 2-(3-nitropyridin-4-yl)acetate. This key intermediate contains the necessary carbon framework and the nitro group in the correct position for subsequent transformation. The synthesis of this nitro-precursor can be achieved through multi-step sequences starting from simpler pyridine derivatives. gentaur.comuni.lu
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| Ethyl 2-(3-nitropyridin-4-yl)acetate | 65645-52-5 | C9H10N2O4 | Precursor to the final compound |
| 2-(3-Nitropyridin-4-yl)acetic acid | - | C7H6N2O4 | Intermediate after hydrolysis of the ester |
Data sourced from available chemical databases.
Once the nitro-substituted pyridine precursor is obtained, the generation of the 3-amino group is typically achieved through reduction of the nitro group. This is a well-established and reliable transformation in organic synthesis.
Several reducing agents can be employed for this purpose, with the choice often depending on the scale of the reaction and the presence of other functional groups. Common methods include catalytic hydrogenation or the use of metal/acid combinations.
Catalytic Hydrogenation: This method involves the use of a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. It is often a clean and efficient method, yielding the desired amine with water as the only byproduct.
Metal-Acid Reduction: A widely used and cost-effective method involves the use of a metal, such as iron, zinc, or tin, in the presence of an acid, typically acetic acid or hydrochloric acid. semanticscholar.orgresearchgate.netorganic-chemistry.org For example, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) using iron in acetic acid is a known procedure that can be adapted for similar substrates. semanticscholar.org
The general reaction for the reduction of the nitro-precursor is as follows:
Scheme 1: Reduction of Ethyl 2-(3-nitropyridin-4-yl)acetate
Following the reduction of the nitro group to an amine, the ester can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Stereoselective Synthesis of Chiral Analogs of this compound
The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires the use of asymmetric synthesis techniques. This is particularly relevant if the acetic acid side chain is further substituted to create a chiral center.
Asymmetric induction involves the use of a chiral influence to favor the formation of one enantiomer or diastereomer over the other. In the context of pyridine derivatives, this can be achieved by employing chiral starting materials, reagents, or catalysts. chim.it The development of catalytic asymmetric methods for the synthesis of chiral pyridine derivatives is an active area of research, as these molecules are important in medicinal chemistry. chim.it
Chiral Auxiliaries: A common strategy for stereoselective synthesis involves the temporary attachment of a chiral auxiliary to the substrate. This chiral auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral analogs of this compound, a chiral auxiliary could be attached to the acetic acid moiety to control the stereoselective introduction of a substituent at the alpha-position.
Catalyst-Controlled Methodologies: Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. Chiral catalysts, such as those based on transition metals with chiral ligands, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. For instance, asymmetric hydrogenation of a suitable prochiral precursor of the target molecule could be a viable strategy. chim.it
Table 2: Examples of Chiral Ligands Used in Asymmetric Synthesis of Pyridine Derivatives
| Ligand Type | Metal | Application |
| Chiral diphosphine ligands | Rhodium, Ruthenium | Asymmetric hydrogenation |
| Chiral spiro phosphine-oxazoline ligands | Iridium | Asymmetric hydrogenation of imines |
This table presents general examples of ligand types and their applications in the asymmetric synthesis of chiral pyridines and is not specific to the target molecule. chim.it
Optimization and Scale-Up Considerations for Synthetic Routes
The transition of a synthetic route from a laboratory scale to an industrial scale requires careful optimization of reaction conditions and consideration of process safety and economics. rsc.orggoogle.comgoogleapis.com
Key factors to consider during the optimization and scale-up of the synthesis of this compound include:
Reagent and Solvent Selection: The choice of reagents and solvents should be based on factors such as cost, safety, environmental impact, and ease of handling on a large scale. For example, while certain reducing agents may be effective in the lab, their use on an industrial scale might be prohibitive due to cost or safety concerns.
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized to maximize yield and purity while ensuring a safe and efficient process.
Work-up and Purification: The procedures for isolating and purifying the product must be scalable. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography.
Process Safety: A thorough hazard evaluation of all chemical steps is crucial to ensure the safety of the manufacturing process. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.
Table 3: Process Optimization Parameters for Amide Coupling Reactions (Illustrative Example)
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Coupling Reagent | HATU, HBTU | Activated esters, acyl chlorides |
| Base | DIPEA, Triethylamine | Inorganic bases (e.g., K2CO3) |
| Solvent | DMF, DCM | Toluene, Ethyl acetate (B1210297) |
| Purification | Chromatography | Crystallization |
This table provides a general illustration of how parameters in a related reaction type, such as amide coupling, might be adapted for scale-up. growingscience.com
Comparative Analysis of Synthetic Pathways for Atom Economy and Green Chemistry Principles
A feasible synthetic approach to this compound can be envisioned commencing from the readily available starting material, 4-chloro-3-nitropyridine. This proposed pathway involves a three-step sequence: nucleophilic aromatic substitution, followed by hydrolysis and decarboxylation, and finally, reduction of the nitro group.
Proposed Synthetic Pathway:
Nucleophilic Aromatic Substitution: The synthesis likely initiates with the reaction of 4-chloro-3-nitropyridine with a malonic ester, such as diethyl malonate, in the presence of a base. The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position nbinno.com. This reaction would yield diethyl 2-(3-nitropyridin-4-yl)malonate.
Hydrolysis and Decarboxylation: The resulting diester is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, followed by acidification. This process converts the ester groups into carboxylic acids. Subsequent heating leads to decarboxylation, yielding 2-(3-nitropyridin-4-yl)acetic acid.
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, with a common and effective method being catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas google.com. This step is crucial for arriving at the target molecule, this compound.
Atom Economy Analysis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The calculation is based on the molecular weights of the reactants and the theoretical molecular weight of the final product.
For the proposed three-step synthesis of this compound, a detailed atom economy analysis reveals areas for potential improvement.
| Step | Reactants | Desired Product | Byproducts | % Atom Economy |
| 1 | 4-chloro-3-nitropyridine, Diethyl malonate, Sodium ethoxide | Diethyl 2-(3-nitropyridin-4-yl)malonate | Sodium chloride, Ethanol | Lower |
| 2 | Diethyl 2-(3-nitropyridin-4-yl)malonate, Sodium hydroxide, Acid | 2-(3-nitropyridin-4-yl)acetic acid | Ethanol, Carbon dioxide, Water, Salt | Moderate |
| 3 | 2-(3-nitropyridin-4-yl)acetic acid, Hydrogen gas (with Pd/C catalyst) | This compound | Water | High |
The first step, the nucleophilic aromatic substitution, generates sodium chloride as a significant byproduct. The second step, hydrolysis and decarboxylation, produces ethanol, carbon dioxide, and additional salt upon neutralization, further decreasing the atom economy. The final reduction step, particularly if catalytic hydrogenation is employed, exhibits a high atom economy, with water being the only theoretical byproduct.
Green Chemistry Principles Analysis
Beyond atom economy, a comprehensive green chemistry analysis considers several other principles, including the use of safer chemicals, energy efficiency, and waste prevention.
| Green Chemistry Principle | Analysis of the Proposed Pathway |
| Prevention | The multi-step nature of the synthesis generates waste at each stage, indicating room for improvement in waste prevention. |
| Atom Economy | As discussed, the overall atom economy is likely moderate due to the formation of inorganic salts and other small molecules as byproducts in the initial steps. |
| Less Hazardous Chemical Syntheses | The use of 4-chloro-3-nitropyridine as a starting material presents some hazards, as nitroaromatic compounds can be toxic and potentially explosive. The use of strong bases and acids also requires careful handling. |
| Designing Safer Chemicals | The final product's application is in medicinal chemistry, where biological activity is paramount. The synthesis focuses on achieving the target structure rather than inherently designing a safer molecule from a process perspective. |
| Safer Solvents and Auxiliaries | The choice of solvents in each step significantly impacts the greenness of the process. While not explicitly detailed in publicly available sources, the use of greener solvents like ethanol or water where possible would be a positive attribute. The use of chlorinated solvents should be avoided google.com. |
| Design for Energy Efficiency | The hydrolysis and decarboxylation step, as well as the catalytic hydrogenation, may require heating, contributing to the energy consumption of the overall process. |
| Use of Renewable Feedstocks | The starting materials are derived from petrochemical sources, which are not renewable. |
| Reduce Derivatives | The synthesis involves the formation of an intermediate, 2-(3-nitropyridin-4-yl)acetic acid, which is then converted to the final product. A more direct route would be preferable. |
| Catalysis | The final reduction step utilizing a palladium on carbon catalyst is an excellent example of the application of catalysis, which is a core principle of green chemistry. Catalytic processes are generally more efficient and generate less waste than stoichiometric reactions. |
| Design for Degradation | The biodegradability of the byproducts and any unreacted starting materials is a consideration. Inorganic salts are persistent, while organic byproducts like ethanol are readily biodegradable. |
| Real-time analysis for Pollution Prevention | Implementation of in-process monitoring and control can help to optimize reaction conditions, minimize byproduct formation, and prevent pollution. |
| Inherently Safer Chemistry for Accident Prevention | The use of potentially hazardous reagents like nitroaromatic compounds and strong acids/bases necessitates robust safety protocols to prevent accidents. |
Chemical Reactivity and Transformations of 2 3 Aminopyridin 4 Yl Acetic Acid
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring of 2-(3-aminopyridin-4-yl)acetic acid exhibits characteristic reactivity, participating in acid-base chemistry and coordinating with metal centers.
Protonation and Acid-Base Equilibria in Aqueous and Non-Aqueous Media
In an aqueous solution, this compound can undergo protonation at the pyridine nitrogen. This process is part of a complex acid-base equilibrium involving the amino group and the carboxylic acid. The Brønsted-Lowry theory describes how these functional groups can act as both acids and bases by donating or accepting protons. libretexts.orgorganicchemistrytutor.com The equilibrium is influenced by the pH of the solution.
The position of the equilibrium can be quantitatively described by the pKa values of the conjugate acids. organicchemistrytutor.com For instance, in the reaction of a similar compound, ammonia (B1221849), with water, ammonia acts as a base by accepting a proton to form the ammonium (B1175870) ion, and water acts as an acid. libretexts.org The reverse reaction involves the ammonium ion donating a proton. libretexts.org The relative strengths of the acids and bases involved determine the direction in which the equilibrium lies. libretexts.org
In non-aqueous media, such as anhydrous acetic acid, the extent of protonation can differ significantly. libretexts.org Acetic acid, being a weaker base than water, has a lesser tendency to accept a proton. libretexts.org This allows for the differentiation of the strengths of even strong acids. libretexts.org The acid-base behavior of this compound in different solvents is a critical consideration for its use in various chemical reactions.
The following table summarizes the key aspects of the acid-base equilibria of this compound:
| Feature | Description |
| Protonation Site | Pyridine nitrogen, amino group, carboxylate group |
| Equilibrium | Dependent on the pH of the aqueous solution and the nature of the solvent in non-aqueous media. |
| Controlling Factors | The relative pKa values of the conjugate acid-base pairs. libretexts.org |
| Significance | Influences the compound's solubility, reactivity, and biological interactions. |
Coordination Chemistry of the Pyridine Nitrogen with Metal Centers
The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to act as a ligand, coordinating with various metal centers. This property is fundamental to the formation of metal complexes. Schiff bases derived from aminopyridines, for example, are known to form stable complexes with transition metal ions such as Cu(II), Ni(II), Co(II), and Mn(II). chemrj.orgekb.eg
The coordination can lead to the formation of complexes with different geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. ekb.eg These metal complexes often exhibit distinct colors and solubility properties compared to the free ligand. chemrj.org The formation of these complexes can be characterized using various spectroscopic techniques, including infrared and electronic spectra, as well as molar conductance measurements. chemrj.org
The table below provides examples of metal complexes formed with related aminopyridine derivatives:
| Ligand | Metal Ion | Resulting Complex Geometry |
| Schiff base of 2-aminopyridine (B139424) | Cu(II), Ni(II), Mn(II) | Not specified in the provided text. chemrj.org |
| Schiff base of 2-aminopyridine | Co(II) | Octahedral ekb.eg |
| Schiff base of 2-aminopyridine | Cu(II) | Square planar ekb.eg |
Transformations of the Primary Amine Functionality at the Pyridine 3-Position
The primary amine group at the 3-position of the pyridine ring is a versatile functional group that can undergo a variety of chemical transformations, including acylation and condensation reactions.
Acylation Reactions to Form Amides
The primary amine of this compound can readily undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. semanticscholar.orgosti.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. semanticscholar.org
In some cases, particularly with less reactive aminopyridines or under forcing conditions, the acylation can be challenging, leading to low to moderate yields. semanticscholar.org The use of a base, such as pyridine or triethylamine, is often employed to neutralize the acid byproduct and drive the reaction to completion. semanticscholar.org However, the formation of undesired N,N-diacylated products can sometimes occur, especially with highly deactivated anilines in the presence of a strong base. semanticscholar.org
The efficiency of the acylation reaction can be enhanced by forming intermediate aromatic esters, which act as more potent acylating agents. osti.gov The reaction generally proceeds in two steps: the formation of an acylium ion followed by a carbon-carbon bond formation. osti.gov
Condensation Reactions with Carbonyl Compounds to Form Imines and Heterocycles
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemrj.orgresearchgate.net This reaction typically involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.orgyoutube.com
These condensation reactions are often catalyzed by acids or bases and can be carried out under various conditions, including conventional heating or microwave irradiation. ekb.egscience.gov The resulting imines are characterized by the presence of an azomethine (-C=N-) group. researchgate.net
Furthermore, the initial imine products can undergo subsequent intramolecular reactions to form various heterocyclic compounds. For instance, reaction with thioglycolic acid can lead to the formation of thiazolidin-4-one derivatives. ekb.egscience.gov Similarly, intramolecular aldol-type condensations of appropriately substituted derivatives can lead to the formation of new ring systems. pressbooks.pubpressbooks.pub
Formation of Schiff Bases and Related Derivatives
Schiff bases are a prominent class of compounds derived from the condensation of primary amines with carbonyl compounds. chemrj.orgresearchgate.net The formation of Schiff bases from this compound and various aldehydes or ketones is a well-established transformation. chemrj.orgresearchgate.net These reactions are typically reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org
Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. chemrj.org They are versatile ligands in coordination chemistry, readily forming stable complexes with a variety of metal ions. chemrj.orgekb.eg The imine nitrogen of the Schiff base provides a coordination site, and other functional groups in the molecule can also participate in chelation. chemrj.orgresearchgate.net
The following table summarizes the types of condensation products formed from the primary amine of this compound:
| Reactant | Product Type | Key Features |
| Aldehydes/Ketones | Imines (Schiff Bases) | Contains an azomethine (-C=N-) group. researchgate.net |
| Thioglycolic acid (with imine) | Thiazolidin-4-ones | Formation of a five-membered heterocyclic ring. science.gov |
Diazotization and Subsequent Transformations
The primary aromatic amino group in this compound is susceptible to diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. This reaction converts the amino group into a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting pyridin-4-yldiazonium species can then undergo a range of reactions, including the well-established Sandmeyer and related reactions. wikipedia.orgnih.gov
These transformations allow for the introduction of a wide variety of substituents at the 3-position of the pyridine ring, which would be difficult to achieve through direct substitution methods. For instance, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) can yield the corresponding 3-chloro- or 3-bromo-pyridylacetic acid derivatives. wikipedia.orgnih.gov Similarly, the use of copper(I) cyanide (CuCN) can introduce a cyano group, providing a precursor for other functional groups like carboxylic acids or amines. nih.gov Furthermore, trifluoromethylation can be achieved through Sandmeyer-type reactions, offering a route to compounds with potentially altered electronic and pharmacological properties. wikipedia.org The diazonium salt can also be converted to a hydroxyl group by heating in an aqueous acidic solution, or the amino group can be removed reductively (deamination) using reagents like hypophosphorous acid (H₃PO₂). libretexts.orglibretexts.org
Table 1: Potential Sandmeyer and Related Reactions of Diazotized this compound
| Reagent(s) | Product | Reaction Type |
| CuCl | 2-(3-chloropyridin-4-yl)acetic acid | Sandmeyer Reaction |
| CuBr | 2-(3-bromopyridin-4-yl)acetic acid | Sandmeyer Reaction |
| CuCN | 2-(3-cyanopyridin-4-yl)acetic acid | Sandmeyer Reaction |
| KI | 2-(3-iodopyridin-4-yl)acetic acid | Iodination |
| H₂O, Δ | 2-(3-hydroxypyridin-4-yl)acetic acid | Hydroxylation |
| H₃PO₂ | 2-(pyridin-4-yl)acetic acid | Deamination |
| HBF₄, Δ | 2-(3-fluoropyridin-4-yl)acetic acid | Schiemann Reaction |
Electrophilic and Nucleophilic Substitutions at the Amino Group
The amino group of this compound can undergo reactions with both electrophiles and nucleophiles.
Electrophilic Substitution: The nitrogen atom of the amino group is nucleophilic and can react with various electrophiles. A common reaction is acylation, for instance with acetic anhydride (B1165640) or acyl chlorides, to form the corresponding N-acetyl or N-acyl derivatives. publish.csiro.auacs.org Studies on the acetylation of aminopyridines indicate that for 3-aminopyridines, the reaction proceeds via direct acetylation at the exocyclic amino group rather than through an initial N-acetylation of the pyridine ring nitrogen. publish.csiro.au This is in contrast to 4-aminopyridine (B3432731), where reaction at the ring nitrogen is a viable pathway. publish.csiro.au The presence of the acetic acid side chain is unlikely to alter this fundamental reactivity pattern. Other electrophiles, such as sulfonyl chlorides, can similarly react to form sulfonamides.
Nucleophilic Substitution: While less common for a primary amino group, nucleophilic substitution can be induced under specific conditions. For instance, N-substituted-3-amino-4-halopyridines are valuable synthetic intermediates. nih.gov If the amino group of this compound were to be part of a leaving group, or if the molecule were modified to facilitate such a reaction, it could participate in nucleophilic displacement. However, direct nucleophilic substitution on the amino group itself is not a typical reaction pathway.
Reactions of the Acetic Acid Side Chain
The acetic acid moiety provides another site for a variety of chemical transformations, largely independent of the aminopyridine core.
The carboxylic acid group can be readily converted into esters and amides. Esterification is typically achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. Amidation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. These reactions are fundamental in modifying the solubility and other physicochemical properties of the molecule.
Pyridylacetic acids are known to be susceptible to decarboxylation, particularly those substituted at the 2- and 4-positions. acs.orgacs.org The decarboxylation of 4-pyridylacetic acid hydrochloride has been reported to occur in dimethyl sulfoxide. rsc.org The mechanism of decarboxylation of α-pyridylacetic acids has been a subject of study, and it is understood that the pyridine nitrogen plays a role in stabilizing the intermediate formed upon loss of carbon dioxide. acs.org The Hammick reaction, which involves the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound, is a related transformation, although it is typically limited to acids where the carboxyl group is at the 2-position of the pyridine ring. wikipedia.org For this compound, decarboxylation would lead to the formation of 3-amino-4-methylpyridine.
The carboxylic acid group can be converted into more reactive intermediates to facilitate further transformations. Treatment with a dehydrating agent like acetic anhydride can lead to the formation of a mixed anhydride. Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the corresponding highly reactive acid chloride. This acid chloride is a versatile intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.
Cyclization Reactions and Annulation Strategies Involving Multiple Functional Groups of this compound
The presence of both an amino group and an acetic acid side chain in a specific substitution pattern on the pyridine ring opens up numerous possibilities for intramolecular cyclization and annulation reactions to form fused heterocyclic systems. These reactions are of significant interest for the synthesis of novel compounds with potential biological activity.
For instance, intramolecular amidation between the amino group and the acetic acid side chain could potentially lead to the formation of a lactam. The feasibility of this reaction would depend on the ring size of the resulting fused system. More complex cyclization strategies can be envisioned, particularly if the molecule is first elaborated with other functional groups. For example, condensation of the amino group with a suitable three-carbon electrophile could be followed by cyclization involving the acetic acid side chain to construct a new fused ring.
Research on related systems, such as 3-aminopyridine-2(1H)-ones, has shown that acylation with dicarboxylic anhydrides can lead to intramolecular cyclization to form oxazolo[5,4-b]pyridine (B1602731) derivatives. buketov.edu.kz Similarly, the cyclization of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride has been used to synthesize 6-azaindoles. chemrxiv.org While not directly applicable, these examples highlight the potential for the functional groups of this compound to participate in the formation of fused ring systems. The reaction of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles via intramolecular cyclization further illustrates this principle in a related context. nih.gov The synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives also showcases cyclization strategies in the pyridine series. nih.gov
Advanced Oxidation and Reduction Chemistry of the Pyridine Ring and Side Chains
The chemical reactivity of this compound is characterized by the distinct behaviors of its pyridine nucleus and the attached acetic acid side chain under oxidative and reductive conditions. Research into related aminopyridine and pyridone structures provides insights into the potential transformations of this molecule.
Reduction Reactions:
The reduction of the pyridine ring system in related compounds can be achieved through various methods. For instance, the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones is effectively carried out using zinc dust in acetic acid. organic-chemistry.org This method is presented as a mild and inexpensive alternative to catalytic hydrogenation, which often leads to over-reduction, or the use of costly reagents like L- or K-Selectrides. organic-chemistry.org This suggests that under similar conditions, the pyridine ring of this compound could potentially be reduced to a piperidine (B6355638) ring.
Another relevant transformation is reductive amination. While not a direct reduction of the pyridine ring, it is a key reaction for modifying amine functionalities. Reagents like sodium triacetoxyborohydride (B8407120) in the presence of acetic acid are highly selective for the reductive amination of aldehydes and ketones with primary and secondary amines. harvard.edu
A summary of potential reduction reactions is presented in the table below.
| Reagent/Condition | Affected Functional Group | Potential Product |
| Zinc / Acetic Acid | Pyridine Ring | 2-(3-aminopiperidin-4-yl)acetic acid |
| Sodium Triacetoxyborohydride | Amino Group (in presence of a carbonyl) | N-alkylated derivative |
| Catalytic Hydrogenation | Pyridine Ring | 2-(3-aminopiperidin-4-yl)acetic acid (potential for over-reduction) |
Oxidation Reactions:
The oxidation of aminopyridines can lead to various products depending on the reagents and conditions. Studies on 4-aminopyridine (4-AP) have shown that reactions with halogens like bromine, in the presence of an acid, can result in the bromination of the pyridine ring. acs.org This suggests that the pyridine ring in this compound could undergo electrophilic substitution reactions under oxidative halogenating conditions. The presence of the activating amino group would direct substitution to positions ortho and para to it.
Proton Transfer Dynamics and Tautomerism in Aminopyridine-Acetic Acid Systems
The intramolecular arrangement of an amino group on a pyridine ring adjacent to an acetic acid side chain creates a fertile ground for proton transfer and tautomerism. Studies on intermolecular systems, such as 2-aminopyridine (2AP) complexed with acetic acid, provide a strong model for the dynamics within this compound.
In such systems, a dual hydrogen bond can form between the aminopyridine and the carboxylic acid. ccu.edu.tw This interaction can facilitate a double proton transfer, leading to the formation of an imino tautomer. ccu.edu.twnih.gov Investigations using picosecond time-resolved fluorescence spectroscopy on the 2-aminopyridine/acetic acid system have shown that this double proton transfer occurs in a stepwise manner in the excited state. epa.govacs.org The first proton transfer from the acetic acid to the pyridine ring nitrogen is extremely fast, followed by a second proton transfer from the amino group to the acetate (B1210297) within picoseconds. epa.govacs.org
Theoretical calculations support these experimental findings, indicating that while the proton-transfer tautomer is higher in energy than the normal form, the energy barrier for the transfer is significantly reduced by the presence of the acetic acid. ccu.edu.tw
Tautomeric Forms:
The proton transfer results in an amino-imino tautomerization. For this compound, the equilibrium would exist between the aminopyridine form and its zwitterionic/imino tautomer.
The key tautomeric forms are:
Amino form: The stable, neutral form of the molecule.
Imino form: Formed via a double proton transfer, resulting in a 2(1H)-pyridinimine-like structure and a carboxylate. This form is typically less stable but can be accessed, particularly in the excited state. ccu.edu.twnih.gov
The energetics of a similar system, 2-aminopyridine/acetic acid, have been calculated, showing the relative energy of the tautomer and the transition state barriers.
| Computational Method | Relative Energy of Tautomer (kcal/mol) | Reverse Proton Transfer Barrier (kcal/mol) |
| HF/6-31G(d′,p′) | 8-12 | 6.04 |
| MP2/6-31G(d′,p′) | 8-12 | 1.60 |
| B3LYP/6-31G(d′,p′) | 8-12 | 0.65 |
Data adapted from studies on the 2-aminopyridine/acetic acid system. ccu.edu.tw
These studies on analogous systems strongly suggest that this compound exhibits rich proton transfer dynamics, leading to the formation of transient tautomeric species, a phenomenon of significant interest in understanding its chemical behavior and potential interactions in biological systems.
Spectroscopic and Advanced Structural Characterization of 2 3 Aminopyridin 4 Yl Acetic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. It provides unparalleled insight into the chemical environment of individual atoms, enabling the precise mapping of molecular architecture. For 2-(3-aminopyridin-4-yl)acetic acid and its analogs, NMR is crucial for confirming their identity and understanding the electronic interplay of the various functional groups.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The proton (¹H) NMR spectrum serves as a unique fingerprint for the hydrogen atoms within a molecule. The position of the signals, known as chemical shifts (δ), and the splitting patterns, governed by coupling constants (J), provide a wealth of structural information.
In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring are readily identifiable. The proton at the C2 position typically appears as a singlet around 8.0 ppm. Similarly, the H-6 proton often presents as a singlet in the range of 7.8-7.9 ppm. The H-5 proton, however, is observed further upfield as a doublet near 6.7 ppm, a result of its coupling to an adjacent proton. pressbooks.pub The methylene (B1212753) protons (–CH₂–) of the acetic acid side chain are characterized by a singlet around 3.5 ppm. The chemical shifts for the amine (–NH₂) and carboxylic acid (–COOH) protons can be variable and often appear as broad singlets. pressbooks.pub
The introduction of different functional groups in analogs of this compound leads to predictable changes in the ¹H NMR spectrum. For example, in methyl 2-(3-aminopyridin-4-yl)acetate, the methylene protons are found at approximately 3.6 ppm, while the methyl ester (–OCH₃) protons give rise to a new singlet around 3.7 ppm.
Table 1: Representative ¹H NMR Data for this compound and its Analogs
| Compound | H-2 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) | -CH₂- (δ, mult) | Other Protons (δ, mult) | Solvent |
| This compound | 7.98 (s) | 7.08 (d, J=4.8 Hz) | 7.82 (d, J=4.8 Hz) | 3.59 (s) | - | DMSO-d₆ |
| Methyl 2-(3-aminopyridin-4-yl)acetate | ~8.0 (s) | ~6.7 (d) | ~7.8 (d) | 3.61 (s) | 3.67 (s, OCH₃) | CDCl₃ |
| Ethyl 2-(3-aminopyridin-4-yl)acetate | 7.94 (s) | 6.70 (d, J=5.1 Hz) | 7.78 (d, J=5.1 Hz) | 3.58 (s) | 1.20 (t, J=7.1 Hz, CH₃), 4.10 (q, J=7.1 Hz, OCH₂) | CDCl₃ |
¹³C NMR Spectral Interpretation
The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. hmdb.cahmdb.ca
For this compound, the carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, resonating at approximately 172 ppm. The pyridine ring carbons appear in the aromatic region, typically between 120 and 150 ppm. Specifically, the carbon bonded to the amino group (C-3) is found around 145 ppm, while the C-4 carbon, which bears the acetic acid substituent, appears near 138 ppm. The C-2 and C-6 carbons are observed at roughly 140 ppm and 148 ppm, respectively, and the C-5 carbon resonates further upfield at about 120 ppm. The methylene carbon (–CH₂–) of the acetic acid group has a characteristic chemical shift of around 38 ppm. hmdb.cachemicalbook.com
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
| C=O | ~172 | DMSO-d₆ |
| C-2 | ~140 | DMSO-d₆ |
| C-3 | ~145 | DMSO-d₆ |
| C-4 | ~138 | DMSO-d₆ |
| C-5 | ~120 | DMSO-d₆ |
| C-6 | ~148 | DMSO-d₆ |
| -CH₂- | ~38 | DMSO-d₆ |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and confirming the structural connectivity of a molecule. youtube.comsdsu.edugithub.ioepfl.ch
COSY (Correlation Spectroscopy): This technique reveals correlations between protons that are coupled to each other. In the case of this compound, a COSY spectrum would display a cross-peak connecting the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly bonded. sdsu.edugithub.ioepfl.ch For the title compound, an HSQC or HMQC spectrum would show a correlation between the methylene protons and the methylene carbon, as well as correlations for each proton on the pyridine ring with its corresponding carbon atom.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Characteristic Absorption Bands for Amino, Carboxylic Acid, and Pyridine Moieties
The IR spectrum of this compound exhibits distinct absorption bands that are indicative of its constituent functional groups.
Amino (–NH₂) Group: The N-H stretching vibrations of the primary amine typically manifest as two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration is usually observed near 1600 cm⁻¹. nih.gov
Carboxylic Acid (–COOH) Group: A very broad absorption band, often spanning from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid, a consequence of strong hydrogen bonding. dtic.mil The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak in the range of 1700–1730 cm⁻¹. dtic.milresearchgate.net
Pyridine Ring: The C=C and C=N stretching vibrations within the pyridine ring give rise to absorptions in the 1400–1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H stretch | 3300-3500 |
| N-H bend | ~1600 | |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1700-1730 | |
| Pyridine Ring | C=C, C=N stretch | 1400-1600 |
| C-H stretch | >3000 |
Analysis of Hydrogen Bonding and Intermolecular Interactions
The coexistence of a carboxylic acid and an amino group in this compound facilitates the formation of significant intermolecular hydrogen bonds. diva-portal.orgsoken.ac.jp This is clearly reflected in the IR spectrum by the pronounced broadness of the O-H stretching band of the carboxylic acid. dtic.mil In the solid state, the molecule may exist as a zwitterion, where the acidic proton from the carboxyl group is transferred to a nitrogen atom of the pyridine ring or the amino group. This would result in the appearance of N⁺-H stretching bands and carboxylate (–COO⁻) stretching vibrations in place of the standard –COOH signals. The precise nature of the hydrogen bonding network and the predominant form of the compound (neutral or zwitterionic) can be further elucidated by comparing solid-state and solution-phase IR spectra, and through complementary techniques like X-ray crystallography. ias.ac.in The positions and profiles of the N-H and O-H stretching bands are particularly sensitive to the strength and geometry of these intermolecular forces.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org For this compound, with a molecular formula of C₇H₈N₂O₂, the calculated exact mass is 152.0586 g/mol . Experimental determination via HRMS would be expected to yield a mass measurement with a very small deviation from this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation of a molecule within a mass spectrometer provides a unique fingerprint that can be used to confirm its structure. libretexts.org For this compound, the fragmentation pattern in electron impact (EI) mass spectrometry would likely exhibit characteristic losses. The presence of a carboxylic acid group often leads to the loss of OH (a mass difference of 17) and COOH (a mass difference of 45). libretexts.org The amino group can also influence fragmentation, often through alpha-cleavage in aliphatic amines. libretexts.orgresearchgate.net
In the case of this compound, one would anticipate observing a molecular ion peak (M⁺) corresponding to the intact molecule. Subsequent fragmentation could involve the loss of the carboxylic acid group to give a prominent peak at m/z [M - 45]⁺. Further fragmentation of the pyridine ring and the side chain would provide additional structural information. mdpi.com The analysis of these fragmentation pathways allows for the confident identification of the compound's structure. researchgate.netncsu.edu
Electronic Spectroscopy: UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.
For this compound, the pyridine ring and the amino and carboxylic acid substituents constitute the primary chromophores. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The pyridine ring itself typically exhibits strong absorptions in the UV region. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The carboxylic acid group may also influence the electronic transitions. The specific wavelengths and intensities of the absorption bands are sensitive to the solvent environment and the pH of the solution. researchgate.netnih.gov
X-Ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Bond Lengths, Bond Angles, and Torsional Angles
X-ray diffraction analysis of a suitable single crystal of this compound would yield precise measurements of its geometric parameters. researchgate.netpsu.edu The data would include the lengths of all covalent bonds, the angles between these bonds, and the torsional angles that define the conformation of the molecule. This information is crucial for understanding the steric and electronic effects within the molecule.
Table 1: Representative Bond Lengths and Angles for a Pyridine Carboxylic Acid Analog
| Feature | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C-C (pyridine) | ~1.38 - 1.39 | |
| C-N (pyridine) | ~1.33 - 1.34 | |
| C-C (side chain) | ~1.51 | |
| C=O (carboxyl) | ~1.25 | |
| C-O (carboxyl) | ~1.30 | |
| C-N (amino) | ~1.38 | |
| Bond Angles (°) | ||
| C-C-C (pyridine) | ~118 - 120 | |
| C-N-C (pyridine) | ~117 | |
| N-C-C (side chain) | ~115 | |
| O-C=O (carboxyl) | ~123 |
Note: The values presented are typical for similar structures and would be precisely determined for the title compound through X-ray analysis.
Crystal Packing Analysis and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The way in which individual molecules of this compound arrange themselves in the solid state is determined by a variety of intermolecular forces. X-ray crystallography reveals the details of this crystal packing. mdpi.com Key interactions that are likely to be observed include:
Hydrogen Bonding: The presence of the amino group (a hydrogen bond donor) and the carboxylic acid group (both a donor and an acceptor), as well as the nitrogen atom of the pyridine ring (a hydrogen bond acceptor), strongly suggests the formation of an extensive network of intermolecular hydrogen bonds. researchgate.net These interactions play a dominant role in stabilizing the crystal structure.
The analysis of these supramolecular interactions is essential for understanding the physical properties of the solid material, such as its melting point and solubility.
Elemental Analysis (CHN) for Purity and Stoichiometry Verification
Elemental analysis is a fundamental technique for the characterization of synthesized organic compounds. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which allows for the verification of the empirical formula of the compound. This analysis is crucial for confirming the purity and stoichiometry of newly synthesized molecules like this compound and its analogs. The experimentally determined values are compared against the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is considered a strong indicator of the sample's purity.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 55.26 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 5.30 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 18.42 |
| Oxygen | O | 16.00 | 2 | 32.00 | 21.03 |
| Total | 152.17 | 100.00 |
Theoretical Elemental Composition of Analogs of this compound
The following table details the theoretical elemental percentages for various structural isomers of aminopyridine acetic acid. Although their molecular formulas and, consequently, their elemental compositions are identical, their distinct structures would be confirmed through a combination of spectroscopic methods alongside elemental analysis.
| Compound Name | Molecular Formula | Theoretical C (%) | Theoretical H (%) | Theoretical N (%) |
| 2-(2-Aminopyridin-3-yl)acetic acid | C₇H₈N₂O₂ | 55.26 | 5.30 | 18.42 |
| 2-(4-Aminopyridin-3-yl)acetic acid | C₇H₈N₂O₂ | 55.26 | 5.30 | 18.42 |
| 2-(5-Aminopyridin-2-yl)acetic acid | C₇H₈N₂O₂ | 55.26 | 5.30 | 18.42 |
| 2-(6-Aminopyridin-3-yl)acetic acid | C₇H₈N₂O₂ | 55.26 | 5.30 | 18.42 |
| 2-(Pyridin-2-ylamino)acetic acid | C₇H₈N₂O₂ | 55.26 | 5.30 | 18.42 |
In a typical research setting, the synthesis of this compound would be followed by its purification, often through recrystallization or chromatography. The purified solid would then be subjected to CHN analysis. For instance, a hypothetical experimental result for a pure sample might yield values such as C, 55.30%; H, 5.32%; N, 18.45%. These values, being in close agreement with the theoretical percentages, would provide strong evidence for the successful synthesis and purification of the target compound, confirming its correct elemental composition and stoichiometry. Any significant deviation would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.
Computational and Theoretical Studies on 2 3 Aminopyridin 4 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a foundational understanding of a molecule's behavior based on the interactions of its electrons and nuclei.
Density Functional Theory (DFT) has become a widely used method in quantum chemistry due to its favorable balance of accuracy and computational cost. acs.org It is particularly effective for studying the electronic structure, geometry, and vibrational properties of organic molecules.
Electronic Structure and Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. acs.org For 2-(3-aminopyridin-4-yl)acetic acid, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on similar organic molecules. nih.govnih.govnih.gov The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. The electronic structure reveals how electrons are distributed within the molecule, highlighting regions of high or low electron density, which are crucial for predicting reactivity.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |
| Bond Length | C(pyridine)-C(acetic) | ~1.51 Å |
| C=O (carbonyl) | ~1.21 Å | |
| C-O (hydroxyl) | ~1.35 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| C(pyridine)-N(amino) | ~1.37 Å | |
| Bond Angle | C-C-C (acetic chain) | ~112° |
| O=C-O (carboxyl) | ~124° | |
| C-O-H (carboxyl) | ~107° |
Vibrational Frequencies: Once the molecule's geometry is optimized, DFT can be used to calculate its harmonic vibrational frequencies. These theoretical frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. nih.govresearchgate.net By analyzing the vibrational modes, specific bands can be assigned to the stretching or bending of particular functional groups, such as the N-H stretch of the amino group, the O-H and C=O stretches of the carboxylic acid, and the characteristic vibrations of the pyridine (B92270) ring.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than standard DFT for energy calculations, though at a significantly greater computational expense. u-szeged.hurutgers.edu These high-accuracy methods are crucial for obtaining reliable predictions of properties like proton affinities, gas-phase basicities, and the energy barriers of chemical reactions. rutgers.edu For instance, ab initio metadynamics simulations have been used to study the deprotonation dynamics of acetic acid, revealing detailed information about solvation effects and energy barriers that would be difficult to capture with less rigorous methods. amazonaws.com
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis involves mapping the energy of the molecule as a function of the rotation around these bonds. The resulting map is known as a Potential Energy Surface (PES). um.es
For this compound, key rotations would occur around the C-C bond connecting the pyridine ring to the acetic acid moiety and the C-C bond within the acetic acid side chain. By systematically rotating these bonds and calculating the energy at each step (a "relaxed scan"), a PES can be constructed. u-szeged.huresearchgate.net The low-energy regions on this surface correspond to stable conformers, while the high-energy points between them represent the energy barriers for interconversion. researchgate.net This analysis is vital for understanding which shapes the molecule is likely to adopt and how flexible it is, which can influence its biological activity and physical properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
Computational methods are invaluable for predicting and interpreting spectroscopic data. nih.gov
NMR Chemical Shifts: Quantum mechanical calculations, particularly DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule with reasonable accuracy. mdpi.com The process involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry. These methods can achieve root mean square errors of 0.2–0.4 ppm for ¹H shifts. mdpi.com Machine learning approaches, trained on large databases of experimental spectra, have also emerged as a fast and accurate alternative for predicting NMR shifts. mdpi.comresearchgate.netsourceforge.io
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine Ring | H-2 | 7.8 - 8.0 | - |
| C-2 | - | ~145 | |
| C-3 | - | ~135 | |
| C-4 | - | ~118 | |
| H-5 | 6.8 - 7.0 | - | |
| C-5 | - | ~120 | |
| H-6 | 8.0 - 8.2 | - | |
| C-6 | - | ~148 | |
| Amino Group | -NH₂ | 4.5 - 5.5 (broad) | - |
| Acetic Acid | -CH₂- | 3.5 - 3.7 | ~40 |
| -COOH | 10.0 - 12.0 (broad) | ~175 |
Note: Predicted values are estimates and can vary based on the computational method, solvent, and reference standard used.
IR Frequencies: As mentioned, DFT calculations yield vibrational frequencies that correlate with experimental IR spectra. pressbooks.pub Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. These predictions are crucial for assigning complex spectra and identifying characteristic functional groups. researchgate.netijert.org For this compound, key predicted bands would include the N-H stretches (~3400-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1700-1750 cm⁻¹), and the pyridine ring vibrations (~1400-1600 cm⁻¹). researchgate.netnist.gov
UV-Vis Maxima: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations provide the excitation energies and oscillator strengths for transitions between molecular orbitals (e.g., n → π* and π → π*). This information helps to predict the absorption maxima (λmax) and interpret the experimental UV-Vis spectrum, providing insight into the electronic structure of the molecule. ijert.org
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For molecules like this compound, a potential reaction is decarboxylation, a process known to be facile for some pyridylacetic acids. nih.govresearchgate.net
DFT calculations can be used to model the entire reaction coordinate from reactant to product. nih.gov A key goal is to locate the transition state—the highest energy structure along the reaction pathway. rsc.org The energy difference between the reactant and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, studies on the related 2,2-di(pyridin-2-yl)acetic acid used DFT to compare the energy barriers for tautomerization versus decarboxylation, concluding that decarboxylation was the favored process. nih.govnih.gov This type of analysis provides a molecular-level understanding of reactivity that is often inaccessible through experiment alone.
Investigation of Tautomeric Forms and Energetics of this compound
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can exist in several tautomeric forms. The 3-aminopyridine (B143674) moiety can undergo amino-imino tautomerism, while the acetic acid group can exhibit keto-enol tautomerism.
Quantum chemical calculations are essential for determining the relative stabilities of these different forms. researchgate.net By performing geometry optimization and energy calculations for each possible tautomer, their relative energies can be compared. acs.org The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. DFT studies on similar systems, like 2,2-di(pyridin-2-yl)acetic acid and other aminopyridines, have successfully elucidated their tautomeric preferences and the energy barriers for their interconversion. nih.govnih.govresearchgate.net Such insights are critical, as the specific tautomeric form of a molecule can dramatically affect its chemical reactivity and biological interactions.
Molecular Docking for Exploring Ligand-Receptor Interactions in a Chemical Context
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a receptor's binding site. In the context of this compound, molecular docking simulations could be employed to investigate its potential binding affinity and mode of interaction with various biological targets, such as enzymes or receptors, or to explore its coordination with metal centers in a synthetic or catalytic context.
However, a comprehensive search of scientific literature and chemical databases did not yield specific molecular docking studies conducted on this compound. While computational studies, including molecular docking, have been performed on structurally related compounds, such as other aminopyridine derivatives and pyridine-containing molecules, to evaluate their potential as inhibitors for various enzymes or their interaction with biological receptors, no such data is publicly available for the specific compound .
The general methodology for such a study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.
Selection and Preparation of the Receptor: A target protein or metal complex would be chosen based on a therapeutic hypothesis or a synthetic goal. The 3D structure of this receptor would be obtained from a protein data bank or constructed, and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would be used to systematically sample a large number of orientations and conformations of the ligand within the binding site.
Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Without specific studies on this compound, any discussion of its potential ligand-receptor interactions remains speculative.
Quantitative Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their reactivity or physical properties, respectively. These models are typically developed using statistical methods to create a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an observed activity or property.
A thorough review of the available scientific literature indicates that no specific QSRR or QSPR studies have been published for this compound. Research in this area has been conducted on broader classes of compounds, such as aminopyridines or pyridine derivatives, to predict properties like acidity (pKa) or to develop models for a particular biological activity. For instance, computational studies on aminopyridines have used methods like Density Functional Theory (DFT) to calculate charge distributions and analyze vibrational spectra, which can be foundational for developing QSPR models. researchgate.net
A hypothetical QSRR or QSPR study for a series of compounds including this compound would involve the following steps:
Data Set Collection: A dataset of structurally related compounds with experimentally measured reactivity (e.g., reaction rates) or properties (e.g., solubility, melting point) would be compiled.
Molecular Descriptor Calculation: A variety of molecular descriptors, such as topological, electronic, and steric parameters, would be calculated for each compound in the dataset.
Model Development: Statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms would be used to develop a mathematical model that correlates the descriptors with the activity or property of interest.
Model Validation: The predictive power of the developed model would be rigorously tested using internal and external validation techniques.
The absence of such studies for this compound means that there are currently no established mathematical models to predict its specific reactivity or physical properties based on its structure.
Applications of 2 3 Aminopyridin 4 Yl Acetic Acid and Its Derivatives in Advanced Chemical Synthesis and Material Science
Role as Versatile Building Blocks for Complex Polycyclic and Heterocyclic Systems
The unique arrangement of reactive sites in 2-(3-aminopyridin-4-yl)acetic acid—an amino group and an acetic acid side chain ortho to each other on a pyridine (B92270) ring—positions it as a valuable synthon for the construction of fused heterocyclic and polycyclic systems. The amino group can readily participate in condensation reactions with carbonyl compounds or undergo cyclization with suitable reagents, while the carboxylic acid group can be activated for amide bond formation or used in cyclization reactions.
While specific examples detailing the use of this compound in the synthesis of polycyclic and heterocyclic systems are not extensively documented in publicly available literature, the reactivity of similar aminopyridine and amino acid derivatives provides a strong indication of its potential. For instance, various substituted aminopyridines are known to be key starting materials for the synthesis of fused ring systems like imidazo[1,2-a]pyridines and other bridgehead nitrogen-containing heterocycles. researchgate.net The general strategy often involves the initial reaction of the amino group, followed by an intramolecular cyclization involving a substituent at the adjacent position. In the case of this compound, the acetic acid side chain offers a convenient handle for such intramolecular reactions, potentially leading to the formation of pyridodiazepines or other related fused seven-membered rings.
Furthermore, the synthesis of polysubstituted pyridines often serves as a gateway to more complex bicyclic and polycyclic structures, such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. researchgate.net The functional groups on this compound could be strategically manipulated to build such elaborate molecular frameworks. The "precursor approach," which involves the synthesis of a soluble precursor that is later converted to an insoluble π-conjugated polycyclic compound, is another area where derivatives of this molecule could find application. beilstein-journals.org
Precursors in the Synthesis of Functional Organic Materials
The development of functional organic materials is a rapidly growing field, and molecules like this compound are prime candidates for creating materials with tailored electronic, optical, or binding properties.
The structure of this compound is well-suited for acting as a chelating ligand in coordination chemistry. It possesses multiple potential coordination sites: the pyridine ring nitrogen, the primary amino group, and the carboxylate group. This allows it to bind to metal ions in various modes, potentially forming stable mono- or polynuclear complexes.
The coordination chemistry of related aminopyridine derivatives has been explored, demonstrating their ability to form complexes with various metal ions like Cu(II) and Ag(I). mdpi.com In these complexes, the pyridine nitrogen is often a primary coordination site. mdpi.com The presence of the additional amino and carboxylate groups in this compound would likely enhance its coordination ability, leading to the formation of stable chelate rings with metal centers. The resulting metal complexes could have interesting catalytic, magnetic, or photoluminescent properties. For example, the synthesis of ester derivatives of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid and their iron(II) complexes have been shown to exhibit spin-crossover properties. mdpi.com
The bifunctional nature of this compound makes it a suitable monomer for incorporation into various polymer backbones. The amino and carboxylic acid groups can be used for step-growth polymerization to form polyamides. These polymers would feature a regularly substituted pyridine ring, which could impart specific properties such as thermal stability, altered solubility, or the ability to coordinate with metals.
The field of biocompatible polymers based on amino acids is expanding, with methods being developed for the controlled polymerization of β-amino acids. digitellinc.com While this compound is an α-amino acid derivative, the principles of its polymerization would be similar. The incorporation of such a functionalized monomer could lead to polymers with applications in areas like drug delivery or biomaterials. Furthermore, polymers containing primary amino groups are known to be useful as additives in various industrial processes, such as papermaking, where they can improve retention and strength. google.com
Design and Synthesis of Novel Chemical Reagents and Catalysts
Although direct applications of this compound as a novel reagent or catalyst are not well-documented, its structure suggests potential in these areas. The presence of both an acidic (carboxylic acid) and a basic (amino and pyridine nitrogen) site within the same molecule opens up the possibility of it acting as a bifunctional catalyst for certain organic transformations.
The development of organocatalysts is a key area of modern organic synthesis. It is conceivable that derivatives of this compound could be designed to catalyze specific reactions, for example, by facilitating proton transfer or by activating substrates through hydrogen bonding.
Applications in Synthetic Methodologies (e.g., three-component reactions, multicomponent reactions)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single step. frontiersin.orgnih.gov The functional groups of this compound make it an ideal candidate for participation in MCRs.
The primary amino group can react with aldehydes or ketones to form imines, which can then undergo further reactions. The carboxylic acid can participate in reactions such as the Ugi or Passerini reactions. While specific MCRs involving this compound have not been reported, the vast literature on MCRs suggests that this compound could be a valuable component for the diversity-oriented synthesis of complex heterocyclic libraries. rug.nl For example, three-component reactions are commonly used to synthesize a variety of heterocyclic compounds, and the dual functionality of this compound could be exploited in such synthetic schemes. frontiersin.org
Utilization in Supramolecular Chemistry for Directed Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound is rich in features that can direct self-assembly into well-defined supramolecular architectures.
The carboxylic acid group is a strong hydrogen bond donor, while the pyridine nitrogen and the amino group are hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks. For example, studies on (E)-3-(pyridin-4-yl)acrylic acid have shown the formation of chains and sheets through strong O-H···N and weak C-H···O interactions. nih.gov Similarly, cocrystallization of aminopyridine derivatives with carboxylic acids has been shown to result in the formation of molecular salts and cocrystals with extensive hydrogen-bonding networks. mdpi.comresearchgate.net The pyridine ring can also participate in π-π stacking interactions, further stabilizing the supramolecular assembly. These properties could be harnessed to create novel materials with interesting properties, such as gels, liquid crystals, or porous solids.
Potential Applications of this compound
| Application Area | Relevant Functional Groups | Potential Role and Examples from Related Compounds |
| Complex Heterocycle Synthesis | Amino group, Carboxylic acid, Pyridine ring | Building block for fused ring systems like pyridodiazepines. Similar to how aminopyridines are used for imidazo[1,2-a]pyridines. researchgate.net |
| Coordination Chemistry | Pyridine nitrogen, Amino group, Carboxylate | Chelating ligand for forming stable metal complexes with potential catalytic or photoluminescent properties, similar to other aminopyridine ligands. mdpi.com |
| Polymer Chemistry | Amino group, Carboxylic acid | Monomer for step-growth polymerization to create functional polyamides with pyridine units in the backbone. |
| Multicomponent Reactions | Amino group, Carboxylic acid | A versatile component in reactions like the Ugi or Passerini reaction for the rapid synthesis of complex molecules. |
| Supramolecular Chemistry | Carboxylic acid, Pyridine nitrogen, Amino group | Forms predictable hydrogen-bonding and π-π stacking interactions for the directed assembly of novel materials. nih.govresearchgate.net |
Q & A
Basic Questions
Q. What safety protocols are critical when handling 2-(3-aminopyridin-4-yl)acetic Acid?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and operate in a fume hood. For ingestion, avoid inducing vomiting and provide water to rinse the mouth; seek immediate medical attention. For inhalation exposure, relocate to fresh air and monitor respiratory distress. Emergency protocols should align with GHS Category 4 guidelines for acute toxicity .
Q. What synthetic routes are used to prepare this compound?
- Methodological Answer : Regioselective bromination of pyridinylacetic acid derivatives (e.g., 4-methoxyphenylacetic acid) using bromine in acetic acid, followed by amination via nucleophilic substitution. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high crystallinity and purity. Yield optimization requires stoichiometric control and reaction time monitoring .
Q. How can titration determine the purity of this compound?
- Methodological Answer : Acid-base titration with standardized NaOH (1.0 M) and phenolphthalein (pH 8.3 endpoint). Calculate molarity using . Minimize errors by calibrating burettes and using precise volumetric pipettes. Triplicate trials reduce variability .
Q. Which analytical techniques confirm structural integrity post-synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to pyridine protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm).
- Mass spectrometry : ESI-TOF confirms molecular ion ([M+H]⁺) matching theoretical mass.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How does DFT modeling predict the electronic properties of this compound?
- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to compute HOMO/LUMO energies, electrostatic potential maps, and partial charges. Validate against experimental IR spectra (O–H stretch ~2500 cm⁻¹) and acidity constants (pKa ~2–3 for carboxylic acid) .
Q. What crystallographic strategies resolve hydrogen-bonding motifs in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) identifies centrosymmetric dimers via O–H···N hydrogen bonds (R₂²(8) motifs). Analyze dihedral angles (e.g., 78.15° between pyridine and acetic acid planes) to explain conformational stability .
Q. How to address NMR discrepancies in derivatives (e.g., tautomerism or impurities)?
- Methodological Answer :
- 2D NMR (HSQC/COSY) : Assign overlapping signals and confirm connectivity.
- Deuterium exchange : Identify labile protons (e.g., –NH₂).
- DFT-guided analysis : Compare computed vs. experimental shifts using Gaussian NMR modules.
- Recrystallization : Remove byproducts with gradient solvent systems (hexane/ethyl acetate) .
Q. What mechanistic insights optimize bromination in pyridinylacetic acid synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
